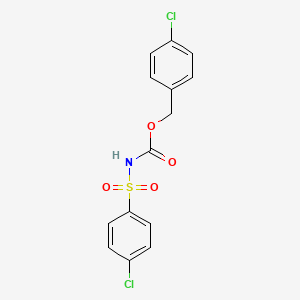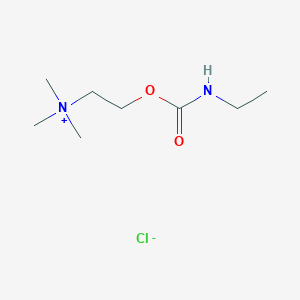![molecular formula C8H22N2O3Si.ClH<br>C8H23ClN2O3Si B14486996 1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride CAS No. 64339-13-5](/img/structure/B14486996.png)
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride is an organosilicon compound widely used in various scientific and industrial applications. This compound is known for its ability to act as an adhesion promoter, surface modifier, and crosslinker, making it valuable in fields such as materials science, chemistry, and biology .
Méthodes De Préparation
The synthesis of 1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride typically involves the reaction of 1,2-ethanediamine with 3-(trimethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified through distillation or recrystallization . Industrial production methods may involve large-scale batch or continuous processes, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride undergoes various chemical reactions, including:
Functionalization: The compound can react with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes.
Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed from these reactions are siloxane networks and functionalized surfaces .
Applications De Recherche Scientifique
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride involves the hydrolysis of the trimethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds provide strong adhesion to various surfaces and improve the mechanical properties of materials . The compound’s ability to functionalize surfaces also plays a crucial role in its applications in drug delivery and surface modification .
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride is unique due to its combination of ethylenediamine and trimethoxysilyl groups, which provide both reactivity and adhesion properties. Similar compounds include:
[3-(2-Aminoethylamino)propyl]trimethoxysilane: This compound has similar reactivity and is used for surface modification and adhesion promotion.
N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine: Another similar compound with applications in surface functionalization and crosslinking.
These compounds share similar chemical properties and applications but may differ in their specific reactivity and functionalization capabilities .
Propriétés
Numéro CAS |
64339-13-5 |
|---|---|
Formule moléculaire |
C8H22N2O3Si.ClH C8H23ClN2O3Si |
Poids moléculaire |
258.82 g/mol |
Nom IUPAC |
N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H22N2O3Si.ClH/c1-11-14(12-2,13-3)8-4-6-10-7-5-9;/h10H,4-9H2,1-3H3;1H |
Clé InChI |
SZBIXNNLIKDOEJ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNCCN)(OC)OC.Cl |
Numéros CAS associés |
1760-24-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



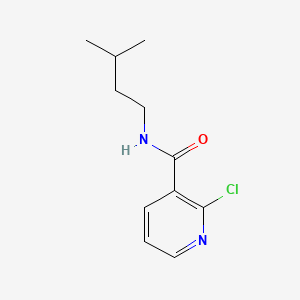
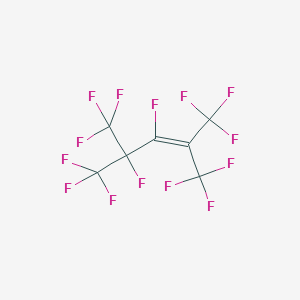
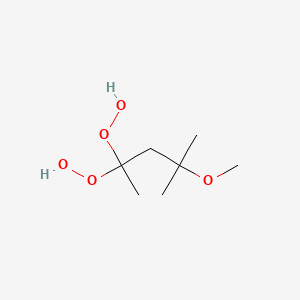
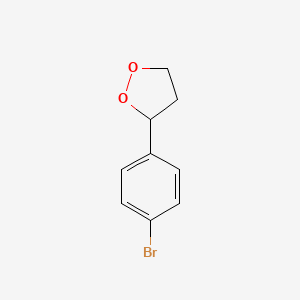
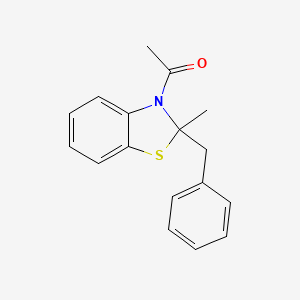


![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

